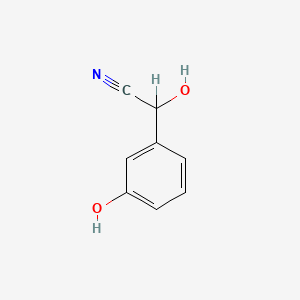

m-Hydroxymandelonitrile

Vue d'ensemble

Description

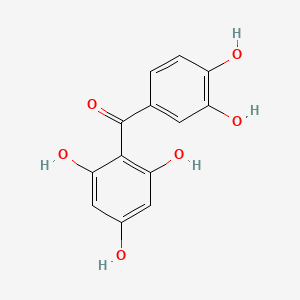

m-Hydroxymandelonitrile, also known as (S)-4-hydroxymandelonitrile, is a small molecule . It belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids, which are phenols that are unsubstituted at the 2-position .

Synthesis Analysis

The synthesis of m-Hydroxymandelonitrile involves enzymes in the pathway for dhurrin synthesis. The enzymes CYP79A1 and CYP71E1, which are membrane-bound P450 enzymes, catalyze the conversion of Tyr to p-hydroxymandelonitrile .

Molecular Structure Analysis

The molecular structure of m-Hydroxymandelonitrile can be analyzed using various techniques such as X-ray diffraction, mass spectrometry, and molecular dynamics simulations .

Chemical Reactions Analysis

The chemical reactions involving m-Hydroxymandelonitrile can be monitored and analyzed using techniques like NMR . The reaction yield, mechanistic insights, and reaction kinetics can be obtained from these analyses .

Physical And Chemical Properties Analysis

The physical and chemical properties of m-Hydroxymandelonitrile can be analyzed using standard analytical methods . These properties include specific gravity, refractive index, acid value, iodine value, saponification number, free fatty acids, and peroxide values .

Applications De Recherche Scientifique

1. Role in Hypertension Studies

Research has shown that 3-Methoxy-4-hydroxyphenylglycol (MHPG), a compound related to m-Hydroxymandelonitrile, was significant in studying hypertension. In a study involving subjects with hypertension, MHPG levels in lumbar spinal fluid correlated with the severity of hypertension. This implies a role for central catecholamines in hypertension, as affected by compounds related to m-Hydroxymandelonitrile (Saran et al., 1978).

2. Nanomedicine Applications

Nanostructured magnetic hydroxyapatite (MHAp), which bears relevance to m-Hydroxymandelonitrile, has shown promise in nanomedicine. Its applications extend to controlled drug/gene delivery, tissue engineering, magnetic hyperthermia treatment, and as contrast agents for magnetic resonance imaging. These multifunctional therapeutic approaches highlight the versatility of MHAp and related compounds in biomedical fields (Mondal et al., 2017).

3. Enzymatic Conversion Studies

The enzymatic conversion of compounds related to m-Hydroxymandelonitrile has been studied for insights into biosynthesis processes. For instance, the transformation of p-hydroxyphenylacetaldoxime to p-hydroxymandelonitrile in dhurrin biosynthesis reveals important enzymatic pathways in plant biology and potential applications in bioengineering (Shimada & Conn, 1977).

4. Biocatalysis in Chemical Synthesis

m-Hydroxymandelonitrile and its derivatives have been explored in biocatalysis, particularly in the synthesis of enantiopure cyanohydrins. This iscrucial for producing key synthons used in the manufacturing of chemicals and pharmaceuticals. The ability of certain enzymes to catalyze reactions involving mandelonitrile demonstrates the potential of m-Hydroxymandelonitrile derivatives in green chemistry and sustainable production methods (Yıldırım, Tükel & Alagöz, 2014).

5. Plant Biosynthesis and Genetic Engineering

The biosynthesis of cyanogenic glucosides in plants, involving intermediates like p-hydroxymandelonitrile, is a significant area of study. Understanding these pathways can lead to advancements in genetic engineering, aimed at enhancing plant properties for agriculture or bio-production. This research area also provides insights into plant defense mechanisms and the evolution of chemical diversity in nature (Halkier & Møller, 1990).

Orientations Futures

Propriétés

IUPAC Name |

2-hydroxy-2-(3-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGRXWCYTKIXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967919 | |

| Record name | Hydroxy(3-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Hydroxymandelonitrile | |

CAS RN |

53313-95-4 | |

| Record name | Mandelonitrile, m-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053313954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(3-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

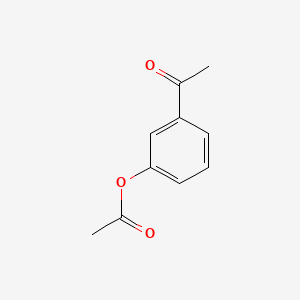

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

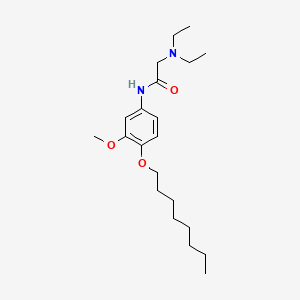

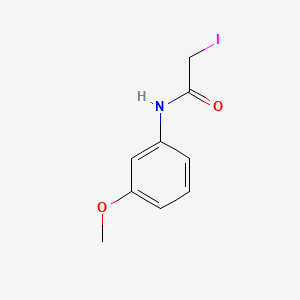

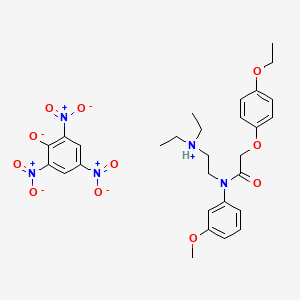

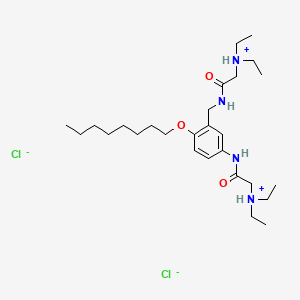

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,5S,8R,9S,11S,14S,15R)-3,13,14-Trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1675892.png)